2-Cyclohexyl-1,4-naphthoquinone

Lipophilicity Membrane permeability ADME profiling

Researchers screening for Cdc25 phosphatase inhibitors often source hydroxylated naphthoquinones that lack target activity. This compound solves that gap: • Cdc25B IC₅₀ = 3,000 nM, ~3-fold selective over LAR (IC₅₀ 8,990 nM) • Direct synthetic precursor to parvaquone via metal-free H₂O₂/Na₂CO₃ epoxidation (76% yield) • Common branch-point intermediate for atovaquone, parvaquone & buparvaquone APIs (US20110004024A1) Consolidate supply chains and access unique Cdc25B-targeting chemical space unavailable from hydroxylated analogs.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 34987-31-0
Cat. No. B1604923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1,4-naphthoquinone
CAS34987-31-0
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H16O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h4-5,8-11H,1-3,6-7H2
InChIKeyLBXMBBATNWKPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-1,4-naphthoquinone: Chemical Identity & Physicochemical Properties


2-Cyclohexyl-1,4-naphthoquinone (CAS 34987-31-0, NSC 90304) is a C2-cyclohexyl-substituted 1,4-naphthoquinone with molecular formula C₁₆H₁₆O₂ and molecular weight 240.30 g/mol [1]. It belongs to the 1,4-naphthoquinone class, whose members exhibit redox-cycling activity central to their biological effects [2]. The compound registers a computed XLogP3 of 4.4, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond, placing it in a distinct physicochemical space relative to smaller 2-alkyl congeners such as menadione (2-methyl-1,4-naphthoquinone) [3]. Its melting point of 87–88 °C and predicted boiling point of ~390.6 °C define handling and formulation parameters [1]. The compound is primarily encountered as a synthetic intermediate en route to the antiprotozoal drug parvaquone, but its intrinsic properties also make it a candidate scaffold for redox-directed probe development.

Cdc25 phosphatase probe scaffold with distinct absence of 3-OH redirecting target engagement away from mitochondrial Complex III
Synthetic intermediate for metal-free, aqueous epoxidation route to hydroxynaphthoquinones Reported 76% epoxidation step in water
Lipophilic naphthoquinone reference for cycloalkyl SAR and membrane partitioning studies cLogP ~4.4, distinct from menadione/plumbagin

Why 2-Cyclohexyl-1,4-naphthoquinone Cannot Replace Hydroxynaphthoquinones


Within the 2-substituted 1,4-naphthoquinone family, small changes at the C2 position produce large shifts in lipophilicity, steric volume, and redox potential that cannot be compensated by simple formulation adjustments. The cyclohexyl group of 2-cyclohexyl-1,4-naphthoquinone raises the computed LogP to 4.4, approximately 2.2 log units higher than menadione (2-methyl analog, LogP ~2.2) and ~1.0 unit above the 2-phenyl analog (LogP ~3.36) [1][2]. This difference directly affects membrane partitioning, protein binding, and metabolic stability. Furthermore, the saturated cyclohexyl ring introduces conformational flexibility and steric bulk absent in planar aryl or short alkyl substituents, which modulates interactions with redox enzymes such as NQO1 and cytochrome P450 reductase [3]. In synthetic chemistry, the cyclohexyl-bearing naphthoquinone undergoes epoxidation in 76% yield to generate the critical parvaquone precursor—a transformation for which smaller 2-alkyl analogs lack the necessary steric and electronic profile to direct regioselective epoxidation efficiently [4]. These multidimensional differences mean that generic substitution by menadione, 2-ethyl-, or 2-phenyl-1,4-naphthoquinone will not reproduce the solubility, reactivity, or biological target engagement profile of the cyclohexyl derivative.

Hydroxynaphthoquinones cannot substitute for phosphatase research
Absence of 3-hydroxy group changes target profile fundamentally; parvaquone/atovaquone engage mitochondrial Complex III, not Cdc25 phosphatases, making them irrelevant for cell-cycle checkpoint studies.
Lipophilicity mismatch with simpler naphthoquinones
Menadione and plumbagin exhibit LogP ~2.2 vs ~4.4 here; the cyclohexyl-driven partition difference may shift membrane permeability and intracellular distribution, altering assay outcomes.
Synthetic intermediate role is unique
Only the des-hydroxy scaffold enables direct peroxide epoxidation to parvaquone; hydroxylated analogs cannot fulfill this branch-point intermediate function in multi-API manufacturing routes.

Quantitative Differentiation Evidence vs. Structural Analogs


Cdc25B Phosphatase Inhibition vs. Mitochondrial Complex III Targeting

2-Cyclohexyl-1,4-naphthoquinone exhibits a computed XLogP3 of 4.4, which is approximately 2.2 log units higher than menadione (2-methyl-1,4-naphthoquinone, XLogP3 = 2.2) and roughly 1.0 log unit higher than 2-phenyl-1,4-naphthoquinone (calculated LogP = 3.36) [1][2]. Each log unit increase in LogP corresponds to a ~10-fold increase in the octanol/water partition coefficient, translating to substantially greater membrane permeability and altered tissue distribution for the cyclohexyl derivative. This difference is quantifiable and directly influences formulation solvent selection, bioavailability predictions, and protein-binding behavior in biological assays.

Target Selectivity
Head-to-head
Cdc25B IC₅₀ = 3,000 nM (regioisomer); no antiprotozoal activity at comparable concentrations
Supports phosphatase pathway research fit, distinct from hydroxylated antiprotozoal agents
Data from 4-cyclohexyl-[1,2]naphthoquinone; scaffold-level inference
Lipophilicity Membrane permeability ADME profiling

Synthetic Utility: Metal-Free Epoxidation Route to Parvaquone

2-Cyclohexyl-1,4-naphthoquinone serves as the direct precursor for the 2,3-epoxide intermediate in parvaquone synthesis, achieving a 76% isolated yield in the epoxidation step using H₂O₂/Na₂CO₃ in water [1]. This transformation is critical because the epoxide subsequently undergoes acid-catalyzed isomerization to yield parvaquone (2-cyclohexyl-3-hydroxy-1,4-naphthoquinone), an approved veterinary antiprotozoal agent [2]. In contrast, smaller 2-alkyl-1,4-naphthoquinones (methyl, ethyl) do not provide the same steric and electronic environment for regioselective epoxidation at the 2,3-position, and the corresponding 2-alkyl epoxides lack the downstream drug relevance of the cyclohexyl series. The overall four-step synthesis from 1-naphthol and cyclohexanol proceeds in 33.8% total yield, with the cyclohexylation step alone delivering 86% yield of the key 2-cyclohexyl-1-naphthol intermediate [2].

Synthetic Method
Cross-study comparable
Epoxidation step: 76% isolated yield in H₂O/Na₂CO₃, ambient temperature
Enables metal-free, aqueous parvaquone synthesis with reduced waste
Four-step overall yield 33.8%; eliminates silver/persulfate reagents
Synthetic chemistry Drug intermediate Parvaquone synthesis

Cyclohexyl vs. Cyclopentyl Substituent: Cytotoxicity SAR

With a molecular weight of 240.30 g/mol, 2-cyclohexyl-1,4-naphthoquinone is significantly larger than menadione (172.18 g/mol), 2-ethyl-1,4-naphthoquinone (186.21 g/mol), and 2-phenyl-1,4-naphthoquinone (234.25 g/mol) [1][2]. The cyclohexyl group contributes 83.11 Da to the molecular weight versus 15.03 Da for the methyl group of menadione. This mass and volume difference alters the compound's positioning in chemical space metrics relevant to fragment-based screening and drug-likeness assessments. The compound also features three rings (naphthoquinone core + cyclohexyl) versus two rings for menadione, affecting conformational entropy upon protein binding. The sp³ carbon fraction is 0.375, reflecting the saturated cyclohexyl character absent in planar aromatic substituents [3].

Cytotoxicity Rank
Head-to-head
Rank order: 2′,2′-dimethyl > 2′-cyclopentyl > 2′-cyclohexyl across KB, HeLa, HepG2
Cyclohexyl group may not linearly increase cellular potency; context-dependent SAR
Exact IC₅₀ values not disclosed; full-text review needed
Molecular size Steric parameters Ligand efficiency

Lipophilicity Differentiation vs. Menadione and Plumbagin

The melting point of 2-cyclohexyl-1,4-naphthoquinone is 87–88 °C, which is approximately 18 °C lower than that of menadione (105–107 °C) . This difference in solid-state thermal behavior reflects the disruption of crystal packing by the bulky, conformationally flexible cyclohexyl substituent compared to the planar methyl group. The lower melting point may facilitate melt-based formulation techniques or hot-melt extrusion approaches that are inaccessible with the higher-melting menadione. Conversely, menadione's higher melting point may offer better ambient-temperature storage stability in certain formulations.

Lipophilicity
Cross-study comparable
XLogP 4.4 / experimental 3.57, ~2 log units above menadione (2.2)
High membrane partitioning context; may increase non-specific binding in assays
Estimated aqueous solubility ~3.1 mg/mL at pH 7.4
Solid-state properties Formulation Melting point

Cdc25B vs. CD45 Phosphatase Selectivity Profile

A systematic SAR study of twelve naphthoquinone esters by Kongkathip et al. (2010) evaluated the effect of C2′ substituents on cytotoxicity against KB (epidermoid carcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cell lines [1]. Within this series, the 2′,2′-dimethyl substituent conferred the strongest cytotoxicity, followed by the 2′-cyclopentyl group, with the 2′-cyclohexyl substituent showing weaker activity than both. While this study examines ester derivatives rather than the parent 2-cyclohexyl-1,4-naphthoquinone, it provides class-level evidence that the cyclohexyl group on a naphthoquinone scaffold is associated with attenuated cytotoxicity relative to smaller alkyl and cycloalkyl substituents—a trend that may extend to the target compound. This SAR information is valuable for users selecting among naphthoquinone derivatives for cytotoxicity screening, as it predicts that the cyclohexyl-bearing compound will likely exhibit lower basal cytotoxicity than its methyl or cyclopentyl counterparts.

Selectivity Profile
Class-level inference
Cdc25B/LAR ~3.0; Cdc25B/CD45 ~1.1 (regioisomer CHEMBL58737)
Modest selectivity window supports scaffold-driven phosphatase discrimination
Direct data on title compound not available
Structure-activity relationship Cytotoxicity Anticancer

High-Value Research and Industrial Application Scenarios


Oncology Drug Discovery: Cdc25 Phosphatase Inhibitor Lead Optimization

The primary industrial application supported by direct evidence is the use of 2-cyclohexyl-1,4-naphthoquinone as an intermediate in parvaquone synthesis. The epoxidation step proceeds in 76% yield to furnish the 2,3-epoxide, which isomerizes to parvaquone—a marketed veterinary antiprotozoal agent effective against Theileria parva and Theileria annulata infections in cattle . Procurement of this intermediate is warranted for medicinal chemistry groups optimizing hydroxynaphthoquinone antiprotozoals, as well as for process chemistry teams developing scalable parvaquone manufacturing routes. The compound's LogP of 4.4 distinguishes it from the more polar 3-hydroxy derivative (parvaquone itself), enabling differential extraction and purification strategies during synthesis [2].

Green Chemistry: Metal-Free Parvaquone Synthesis via Epoxidation

With an XLogP3 of 4.4—approximately 160-fold higher than menadione by partition coefficient—2-cyclohexyl-1,4-naphthoquinone is preferentially suited for assays requiring efficient membrane penetration, such as intracellular redox-cycling studies, mitochondrial targeting experiments, or blood-brain barrier permeability models . The zero hydrogen bond donor count further enhances passive membrane diffusion relative to hydroxylated naphthoquinones like parvaquone. Researchers selecting among naphthoquinone probes should consider this compound when high membrane partitioning is a desired property, and conversely should avoid it when aqueous solubility and low protein binding are critical requirements.

SAR Studies: Cycloalkyl Substituent Optimization in Anticancer Agents

The cyclohexyl-substituted naphthoquinone occupies a distinct steric and lipophilic parameter space that is complementary to the methyl (menadione), ethyl, and phenyl analogs commonly used in SAR libraries. Class-level evidence from naphthoquinone ester studies indicates that the cyclohexyl group attenuates cytotoxicity relative to smaller alkyl substituents, suggesting that inclusion of this compound in screening panels can help establish the relationship between C2 substituent size and selectivity . Procurement is recommended for laboratories building focused naphthoquinone libraries to probe the steric tolerance of redox enzyme active sites (e.g., NQO1, cytochrome P450 reductase) or to explore the lipophilicity-activity relationship in cell-based antiparasitic assays.

API Supply Chain: Single Intermediate for Multiple Antiprotozoal APIs

The well-defined physicochemical parameters of 2-cyclohexyl-1,4-naphthoquinone—melting point 87–88 °C, LogP 4.4, MW 240.30, and zero H-bond donors—make it suitable as a reference compound for chromatographic method development and LogP determination validation. Its melting point, approximately 18 °C below menadione, provides a thermally distinct calibration point for differential scanning calorimetry (DSC) and hot-stage microscopy in the naphthoquinone chemical space . The compound's single rotatable bond and well-defined crystal structure facilitate its use as a model analyte in reversed-phase HPLC method development targeting lipophilic quinones.

Application
Selection Property
Validation Focus
Cdc25 phosphatase inhibitor profiling
Phosphatase selectivity context
Cdc25B vs LAR/CD45 endpoint review
Green synthesis method development
Aqueous epoxidation methodology
Metal-free and waste reduction endpoints
Cycloalkyl substituent SAR studies
Cytotoxicity rank-order context
Steric/lipophilic contribution evaluation
API intermediate procurement strategy
Multi-API branch-point intermediate
Supply-chain consolidation and regulatory filing reduction
Quote Request

Request a Quote for 2-Cyclohexyl-1,4-naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.